2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid, with the Chemical Abstracts Service number 90101-89-6, is a complex organic compound belonging to the class of chromenes. Chromenes are recognized for their diverse biological activities and are extensively studied in medicinal chemistry. This compound features a benzopyran structure, which is characterized by a fused benzene and pyran ring, making it significant in various chemical and biological applications.
This compound can be classified as:
The synthesis of 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and minimize by-products.
The molecular formula of 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid is with a molecular weight of 296.27 g/mol. The compound features a complex structure that includes:
Property | Value |
---|---|
CAS Number | 90101-89-6 |
Molecular Formula | C17H12O5 |
Molecular Weight | 296.27 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid |
InChI | InChI=1S/C17H12O5/c1-21... |
InChI Key | FODWTPOYVWKNKE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)C(=O)O |
2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents used, leading to various derivatives with different properties.
The mechanism of action for 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity which may lead to various biological effects. This includes potential inhibition of specific enzymes or activation of signaling pathways that regulate cellular functions.
The compound exhibits the following physical characteristics:
Key chemical properties include:
These properties are essential for understanding its behavior in different environments and applications .
2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid has several scientific applications:
This compound's unique structural features and reactivity make it valuable across multiple fields of research and application.
CAS No.:
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5